3-Chloro-2-hydroxy-2-methylpropanoic acid
Overview
Description
3-Chloro-2-hydroxy-2-methylpropanoic acid, also known as chloromethylproline, is a chiral building block that is widely used in the synthesis of various bioactive molecules. It has a unique chemical structure that makes it an important intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism Of Action
The mechanism of action of 3-Chloro-2-hydroxy-2-methylpropanoic acid is not well understood. However, it is believed to inhibit the activity of enzymes such as DPP-IV and POP by binding to their active sites. This results in the inhibition of the enzymatic activity and the subsequent modulation of physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-hydroxy-2-methylpropanoic acid are dependent on the compounds it is used to synthesize. However, it has been shown to have potential therapeutic effects in the treatment of various diseases. For example, inhibitors of DPP-IV are used in the treatment of type 2 diabetes, as they increase insulin secretion and reduce blood glucose levels. Inhibitors of POP have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Chloro-2-hydroxy-2-methylpropanoic acid in lab experiments include its high purity, chiral nature, and ease of synthesis. It is also a versatile building block that can be used to synthesize a wide range of bioactive molecules. However, its limitations include its toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the use of 3-Chloro-2-hydroxy-2-methylpropanoic acid in scientific research. One area of interest is the synthesis of new inhibitors of enzymes such as DPP-IV and POP. These inhibitors have potential therapeutic effects in the treatment of various diseases. Another area of interest is the use of 3-Chloro-2-hydroxy-2-methylpropanoic acid in the synthesis of new chiral ligands for use in asymmetric catalysis. These ligands have potential applications in the production of enantiomerically pure compounds. Finally, the use of 3-Chloro-2-hydroxy-2-methylpropanoic acid in the synthesis of new agrochemicals with improved properties is also an area of interest.
Synthesis Methods
The synthesis of 3-Chloro-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One of the most common methods is the reaction of L-proline with formaldehyde and hydrochloric acid in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 3-Chloro-2-hydroxy-2-methylpropanoic acid. Another method involves the reaction of L-proline with chloroacetyl chloride in the presence of a base. This method is more efficient and yields a higher purity product.
Scientific Research Applications
3-Chloro-2-hydroxy-2-methylpropanoic acid has been extensively used in scientific research for the synthesis of various bioactive molecules. It is a chiral building block that can be used to produce enantiomerically pure compounds. It is also used in the synthesis of inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP). These enzymes are involved in various physiological processes and are potential targets for the treatment of diseases such as diabetes, cancer, and Alzheimer's disease.
properties
IUPAC Name |
3-chloro-2-hydroxy-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSVYGUHJOOEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286866 | |
Record name | 3-Chloro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-2-methylpropanoic acid | |
CAS RN |
13881-41-9 | |
Record name | 3-Chloro-2-hydroxy-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13881-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-hydroxy-2-methylpropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013881419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48099 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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